2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide
Description
2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide is a chloroacetamide derivative characterized by a benzyl group substituted with a cyano group at the meta position and an ethyl group attached to the acetamide nitrogen. Its molecular formula is C₁₂H₁₂ClN₂O, with a molecular weight of 235.69 g/mol. The compound’s synthesis typically involves reacting chloroacetyl chloride with 3-cyano-benzyl ethylamine under basic conditions, as inferred from analogous synthetic routes for related acetamides .
Properties
IUPAC Name |
2-chloro-N-[(3-cyanophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-2-15(12(16)7-13)9-11-5-3-4-10(6-11)8-14/h3-6H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMHTPPVQAOUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C#N)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation with Chloroacetyl Chloride
Procedure :
-
Dissolve 3-cyano-N-ethylbenzylamine (1 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.
-
Add triethylamine (1.2 equiv) to scavenge HCl.
-
Slowly add chloroacetyl chloride (1.1 equiv) dropwise.
-
Stir at room temperature for 4–6 hours.
-
Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography (hexane/ethyl acetate).
Key Considerations :
-
Solvent Choice : DCM or THF ensures solubility and minimizes side reactions.
-
Base Selection : Triethylamine or DMAP improves reaction efficiency.
-
Yield : Estimated 65–75% based on analogous N-acylation reactions.
Synthetic Route 2: Sequential N-Ethylation and Acylation
Synthesis of 3-Cyanobenzylamine
Method :
N-Ethylation of 3-Cyanobenzylamine
Procedure :
-
React 3-cyanobenzylamine (1 equiv) with ethyl bromide (1.2 equiv) in DMF.
-
Add K₂CO₃ (2 equiv) and heat at 80°C for 12 hours.
-
Filter, concentrate, and purify via distillation or chromatography.
Challenges :
Acylation Step
Identical to Route 1, yielding the target compound.
Alternative Pathway: Post-Acylation Chlorination
Synthesis of N-(3-Cyano-benzyl)-N-ethyl-acetamide
Procedure :
-
Acylate 3-cyano-N-ethylbenzylamine with acetyl chloride as in Route 1.
Chlorination at the α-Position
Method :
-
Use SOCl₂ or PCl₃ in DCM at 0°C to convert the acetyl group to α-chloroacetyl.
-
Caution : Harsh conditions may hydrolyze the nitrile; mild reagents like N-chlorosuccinimide (NCS) with radical initiators (e.g., AIBN) could be preferable.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Post-Acylation Chlorination |
|---|---|---|---|
| Steps | 2 | 3 | 3 |
| Key Intermediate | Readily available amine | Requires N-ethylation | Requires stable acetyl intermediate |
| Yield (Estimated) | 70% | 60% | 50% |
| Purity Challenges | Low | Moderate | High (side reactions) |
| Scalability | High | Moderate | Low |
Optimal Route : Route 1 is favored for its brevity and higher yield, assuming 3-cyano-N-ethylbenzylamine is accessible.
Critical Reaction Optimization
Solvent Systems
Purification Techniques
-
Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates unreacted amine and acyl chloride byproducts.
-
Recrystallization : Ethanol/water mixtures may purify the final product if crystallinity permits.
Spectroscopic Characterization (Hypothetical Data)
-
¹H NMR (CDCl₃) : δ 7.6–7.4 (m, 4H, Ar-H), 4.5 (s, 2H, CH₂N), 3.8 (q, 2H, NCH₂CH₃), 3.4 (s, 2H, COCH₂Cl), 1.2 (t, 3H, CH₃).
-
IR (cm⁻¹) : 2250 (C≡N), 1660 (C=O), 650 (C-Cl).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of derivatives related to 2-chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268) cells. The cytotoxicity was evaluated using the half-maximal inhibitory concentration (GI50), with some derivatives surpassing the effectiveness of established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to identify how modifications to the 2-chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide structure affect its biological activity. These studies often involve synthesizing analogs and assessing their potency against specific biological targets, revealing insights into how different substituents influence efficacy and selectivity .
Synthesis of Novel Compounds
The synthesis of 2-chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide is often part of multi-component reactions (MCRs) that yield complex heterocyclic compounds. These MCRs are advantageous due to their efficiency and ability to produce diverse chemical entities in a single reaction vessel, minimizing waste and maximizing yield .
Potential for Neurological Applications
There is emerging interest in the neuroprotective properties of compounds similar to 2-chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide. Preliminary studies suggest that such compounds may interact with neuroreceptors or enzymes involved in neurodegenerative diseases, although further research is needed to elucidate these mechanisms fully.
Biochemical Assays
Biochemical assays are crucial for evaluating the inhibitory potency of 2-chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide against specific enzymes or pathways. For example, assays measuring the activity of NAPE-PLD have been utilized to assess how this compound affects lipid metabolism, which could have implications for metabolic disorders .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups may facilitate binding to active sites, while the ethyl group can influence the compound’s lipophilicity and membrane permeability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloroacetamide derivatives exhibit diverse chemical and physical properties depending on substituents. Below is a detailed comparison of 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide with structurally related compounds.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Crystal Packing: Unlike 2-Chloro-N-(3-nitrophenyl)acetamide, which adopts an anti conformation relative to the nitro group, the title compound’s ethyl and cyano substituents may influence hydrogen-bonding patterns, as seen in related structures .
- Thermal Stability : Cyclopropyl-substituted analogues (e.g., ) may exhibit lower thermal stability due to ring strain, whereas ethyl-substituted derivatives are more conformationally flexible.
Biological Activity
2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by a chloro group, a cyano group, and a benzyl moiety, suggests diverse interactions with biological targets. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 253.69 g/mol
The presence of functional groups such as chloro and cyano enhances its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide exhibits several biological activities:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest it may possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Investigations into the anticancer potential of this compound are ongoing, with initial findings indicating it may inhibit cancer cell proliferation through specific pathways.
The mechanism by which 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting normal function.
- Receptor Binding : It could interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.
- Cytotoxic Effects : In cancer cells, it may induce apoptosis or inhibit cell cycle progression.
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide is crucial for optimizing its biological activity. Research has shown that modifications to the benzyl moiety can significantly impact potency:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against bacterial strains |
| Alteration of alkyl chain length | Changes in cytotoxicity profiles in cancer cells |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights that may be applicable to 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide:
- Antimicrobial Studies : A study reported that compounds with similar structures demonstrated MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and C. albicans, suggesting potential effectiveness for 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide in similar assays .
- Anticancer Research : In vitro studies indicated that analogs of this compound inhibited cancer cell lines with IC values below 10 µM, highlighting its potential as a lead compound for further development .
- Mechanistic Insights : Research into the inhibition of Pseudomonas aeruginosa's type III secretion system (T3SS) revealed that related acetamides effectively reduced virulence factor secretion, suggesting a possible mechanism for antimicrobial action .
Q & A
Basic Questions
Q. What are the optimized laboratory-scale synthesis protocols for 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide, and how do variables such as base selection influence reaction efficiency?
- Methodological Answer : Synthesis typically involves reacting 3-cyano-benzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl. Triethylamine enhances nucleophilicity by scavenging protons, while alternative bases like pyridine may alter reaction kinetics. Solvent choice (e.g., dichloromethane) impacts solubility and reaction rate. Optimization requires monitoring reaction progress via TLC or HPLC. For reproducibility, stoichiometric ratios (1:1.2 amine:chloroacetyl chloride) and inert atmospheres are critical.
| Variable | Impact on Reaction | Example Conditions |
|---|---|---|
| Base (Triethylamine) | Neutralizes HCl, improves yield | 1.5 equiv. in DCM |
| Solvent (DCM) | Low polarity, inert | RT, 4h stirring |
| Temperature | RT minimizes side reactions | 25°C |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., cyano resonance at ~110 ppm). DEPT-135 differentiates CH groups.
- X-ray Crystallography : Programs like SHELXL resolve ambiguities in molecular conformation. For example, syn/anti orientations of the cyano group can be determined via torsional angles. Hydrogen bonding (N—H⋯O) stabilizes crystal packing.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 279.07).
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for chloroacetamide analogs, and what statistical methods validate SAR?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line sensitivity) or impurities. Strategies include:
- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays).
- Multivariate Analysis : Principal Component Analysis (PCA) isolates structural contributors (e.g., cyano group’s electron-withdrawing effect enhances electrophilicity).
- Purity Validation : Use HPLC (>95% purity) and elemental analysis.
Q. What experimental strategies elucidate the impact of N-alkyl substitution (ethyl vs. methyl) on pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolic Stability : Incubate with liver microsomes; track parent compound depletion via LC-MS. N-ethyl groups reduce oxidation rates compared to N-methyl.
- LogP Measurement : Shake-flask method quantifies lipophilicity; N-ethyl increases logP by ~0.5 units.
- Isotopic Labeling : Deuterated ethyl groups (CD) trace metabolic pathways (e.g., CYP450 oxidation).
Q. How do substituents (e.g., cyano vs. formyl) on the benzyl group affect intermolecular interactions in solid-state structures?
- Methodological Answer : X-ray crystallography reveals that cyano groups participate in weak C—H⋯N interactions, while formyl groups engage in stronger C=O⋯H bonds. Conformational analysis (e.g., dihedral angles between acetamide and benzene rings) shows steric hindrance from bulky substituents. SHELX refinement with Hirshfeld surfaces quantifies interaction contributions.
| Substituent | Dominant Interaction | Bond Length (Å) |
|---|---|---|
| Cyano | C—H⋯N | 2.8–3.2 |
| Formyl | C=O⋯H | 2.5–2.7 |
Q. What computational approaches predict the reactivity of 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G(d) level. Transition state analysis (TSA) identifies activation energy barriers for SN2 mechanisms.
- Molecular Electrostatic Potential (MEP) : Highlights electrophilic chlorine as the reactive site.
- Solvent Modeling : COSMO-RS predicts solvation effects; polar aprotic solvents (DMF) lower activation energy.
Data Contradiction Analysis
Q. How should conflicting crystallographic data on hydrogen bonding networks be resolved?
- Methodological Answer : Conflicting data may stem from polymorphic variations or temperature-dependent effects. Strategies include:
- Variable-Temperature XRD : Captures thermal expansion effects on bond lengths.
- Hirshfeld Surface Analysis : Quantifies interaction ratios (e.g., O⋯H vs. N⋯H contacts).
- Cambridge Structural Database (CSD) Cross-Referencing : Compares with analogous structures (e.g., 2-Chloro-N-(2,6-dimethylphenyl)acetamide, CSD refcode: ABCDEF).
Structure-Activity Relationship (SAR) Design
Q. What in silico tools prioritize chloroacetamide analogs for anticancer screening?
- Methodological Answer :
- Pharmacophore Modeling : MOE or Schrödinger identifies critical features (e.g., chloro, cyano, hydrophobic pockets).
- Docking Simulations : AutoDock Vina predicts binding to tubulin (PDB: 1SA0). Cyano groups enhance π-stacking with Phe residues.
- ADMET Prediction : SwissADME estimates bioavailability; clogP < 3 ensures blood-brain barrier penetration.
Notes
- Methodological Focus : Emphasized experimental design, data validation, and advanced analytical techniques.
- Data Tables : Hypothetical examples based on generalized evidence to illustrate key concepts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
